molecular formula C₁₃H₁₀N₂O B1144677 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one CAS No. 13309-07-4

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one

Cat. No.: B1144677
CAS No.: 13309-07-4
M. Wt: 210.23
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Description

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is an organic compound characterized by the presence of two pyridine rings connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one typically involves the condensation of 3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane chain.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Uniqueness: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is unique due to its dual pyridine structure connected by a propenone bridge, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

13309-07-4

Molecular Formula

C₁₃H₁₀N₂O

Molecular Weight

210.23

Synonyms

1,3-Di-3-pyridinyl-2-propen-1-one;  1,3-Di-3-pyridyl-2-propen-1-one; 

Origin of Product

United States

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